![molecular formula C18H24N2O2 B13142501 1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone is a complex organic compound with a unique spiro structure. This compound is characterized by its fused indole and piperidine rings, which are connected through a spiro linkage to a furan ring. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their fusion through a spiro linkage. The final step involves the introduction of the furan ring under controlled conditions. Common reagents used in these reactions include ethyl halides, furan derivatives, and various catalysts to facilitate the spiro linkage formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)methanone
- **1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)propanone
Uniqueness
Compared to similar compounds, 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone stands out due to its specific spiro linkage and the presence of the ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone |
InChI |
InChI=1S/C18H24N2O2/c1-3-19-8-5-18(6-9-19)12-22-17-10-14-4-7-20(13(2)21)16(14)11-15(17)18/h10-11H,3-9,12H2,1-2H3 |
Clé InChI |
MGYHAEUHDZSXNA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)


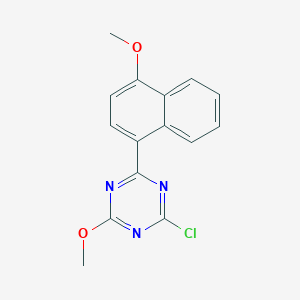
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
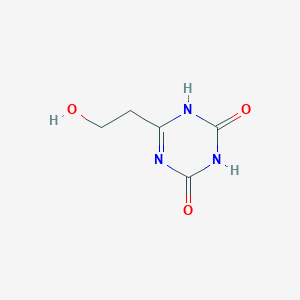
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
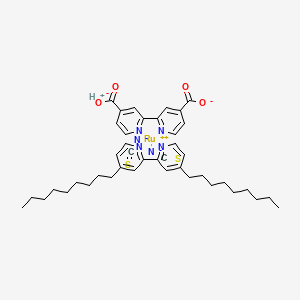
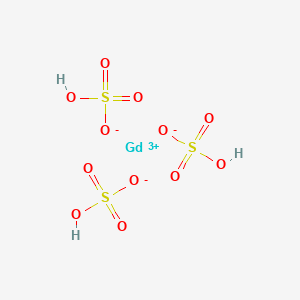
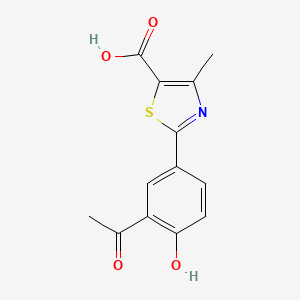
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
